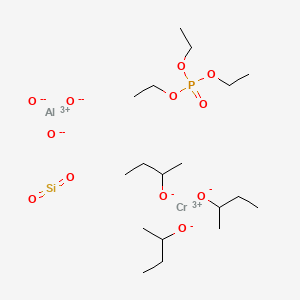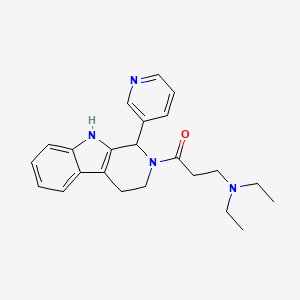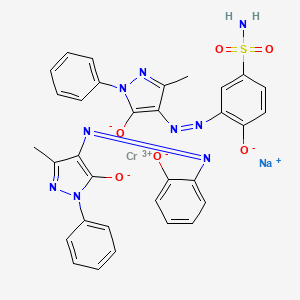
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium is a complex compound that contains chromate ions. Chromates are salts of chromic acid and typically have an intense yellow color . This particular compound is characterized by its intricate structure, which includes multiple functional groups and coordination sites.
Métodos De Preparación
The synthesis of Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium involves several steps:
Synthesis of the azo compound: The azo compound is synthesized by diazotization of the amine precursor followed by coupling with the appropriate aromatic compound.
Formation of the chromate complex: The azo compound is then reacted with chromic acid or a chromate salt under controlled conditions to form the chromate complex.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Chromate compounds are known for their strong oxidizing properties . The types of reactions they undergo include:
Oxidation: Chromates can oxidize various organic and inorganic substances. For example, they can oxidize alcohols to aldehydes or ketones.
Reduction: Under acidic conditions, chromates can be reduced to chromium(III) compounds.
Substitution: Chromates can participate in substitution reactions where the chromate ion is replaced by another anion.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium exerts its effects involves its strong oxidizing properties. The chromate ion can interact with various molecular targets, including proteins, nucleic acids, and other cellular components, leading to oxidative stress and cellular damage. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium can be compared to other chromate compounds such as potassium chromate and sodium dichromate
Propiedades
Número CAS |
83732-95-0 |
|---|---|
Fórmula molecular |
C32H25CrN9NaO6S |
Peso molecular |
738.7 g/mol |
Nombre IUPAC |
sodium;chromium(3+);5-methyl-4-[(2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;5-methyl-4-[(2-oxido-5-sulfamoylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H15N5O4S.C16H14N4O2.Cr.Na/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12;;/h2-9,22-23H,1H3,(H2,17,24,25);2-10,21-22H,1H3;;/q;;+3;+1/p-4 |
Clave InChI |
YTGLEFCAJXFTKZ-UHFFFAOYSA-J |
SMILES canónico |
CC1=NN(C(=C1N=NC2=CC=CC=C2[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


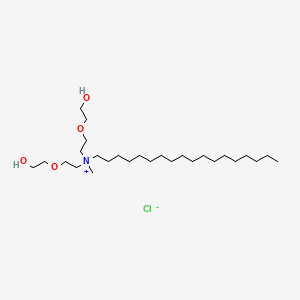
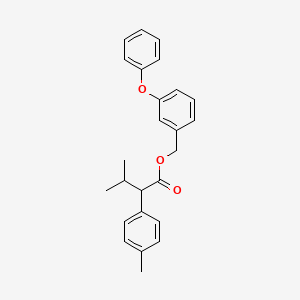
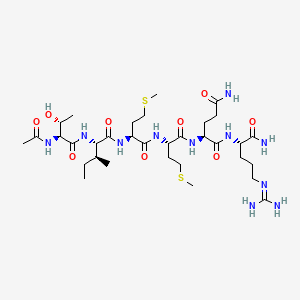
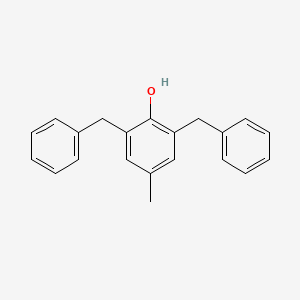

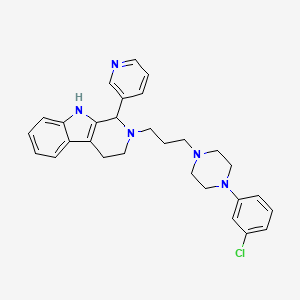
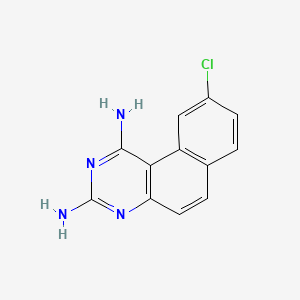
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

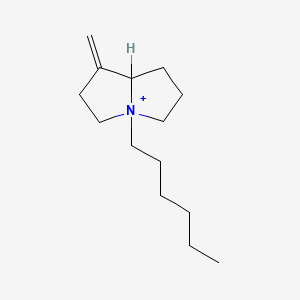
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

